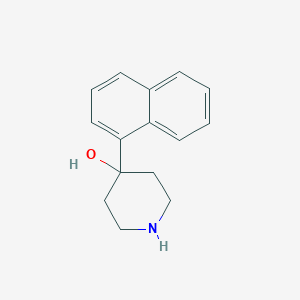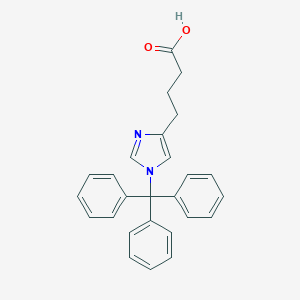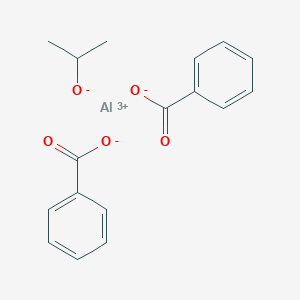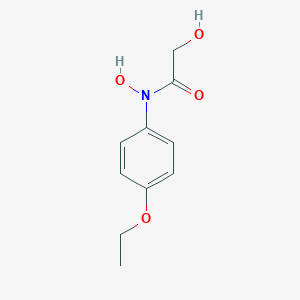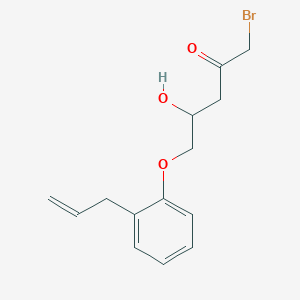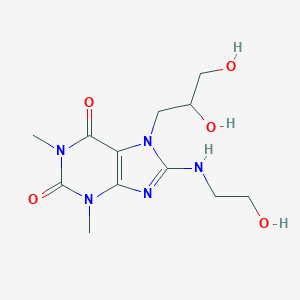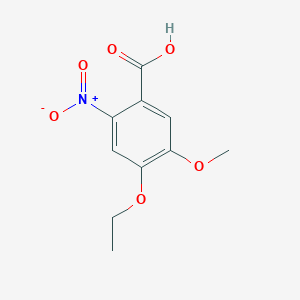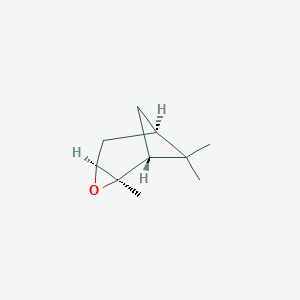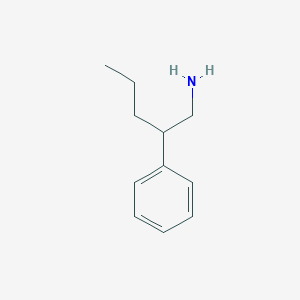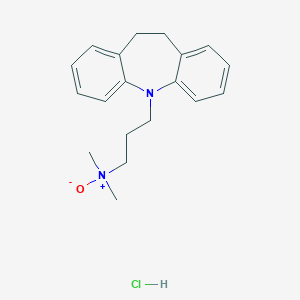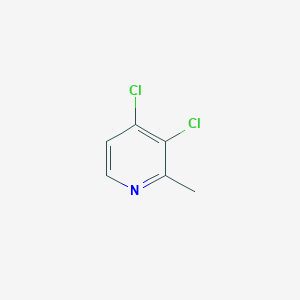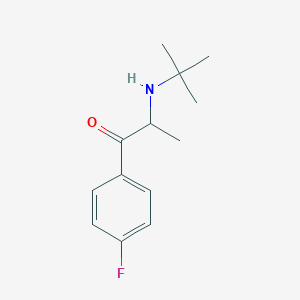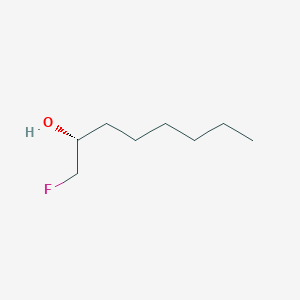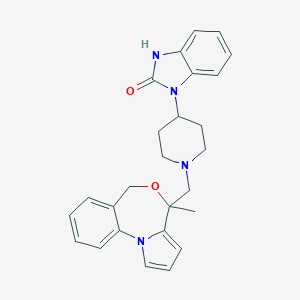
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone, also known as Vitamin K3 or Menadione, is a synthetic compound that has been used in scientific research for decades. It is a water-soluble compound that is structurally similar to Vitamin K, which plays a crucial role in blood clotting. However, Vitamin K3 does not have the same biological activity as Vitamin K and is not used as a dietary supplement.
作用機序
The mechanism of action of 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is not fully understood. It is known to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
生化学的および生理学的効果
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been shown to have various biochemical and physiological effects in cells and organisms. It can induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the activity of certain enzymes involved in energy metabolism and neurotransmitter synthesis.
実験室実験の利点と制限
One advantage of using 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 in lab experiments is its water solubility, which makes it easy to dissolve in aqueous solutions. Additionally, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its potential toxicity to cells and organisms, which can affect the validity of experimental results.
将来の方向性
There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in cells and organisms. Finally, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 could be studied in combination with other compounds to determine its synergistic effects on biological systems.
In conclusion, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is a synthetic compound that has been used in scientific research for decades. It has various biochemical and physiological effects and has been studied in cancer research, oxidative stress studies, and neurodegenerative disease research. While it has advantages in lab experiments, its potential toxicity to cells and organisms must be considered. There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3, including its potential use as a treatment for neurodegenerative diseases and further studies on its mechanism of action and toxicity.
合成法
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 can be synthesized by reacting 2-methyl-1,4-naphthoquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction results in the formation of a disulfide bond between two glutathione molecules and the naphthoquinone ring. The compound can be purified by chromatography techniques.
科学的研究の応用
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been used in various scientific research applications, including cancer research, oxidative stress studies, and neurodegenerative disease research. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce oxidative stress in cells. Additionally, it has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
107432-96-2 |
|---|---|
製品名 |
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone |
分子式 |
C30H36N6O14S2 |
分子量 |
768.8 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2S)-2-[3-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-1,4-dioxonaphthalen-2-yl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H36N6O14S2/c31-15(25(45)46)5-7-17(37)35-29(11-51,27(49)33-9-19(39)40)21-22(24(44)14-4-2-1-3-13(14)23(21)43)30(12-52,28(50)34-10-20(41)42)36-18(38)8-6-16(32)26(47)48/h1-4,15-16,51-52H,5-12,31-32H2,(H,33,49)(H,34,50)(H,35,37)(H,36,38)(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t15-,16-,29-,30-/m0/s1 |
InChIキー |
PYPHCUPQHPLOPW-RMYXUZSKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
その他のCAS番号 |
107432-96-2 |
同義語 |
2,3-(di-glutathion-S-yl)-1,4-naphthoquinone DGSYNQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



